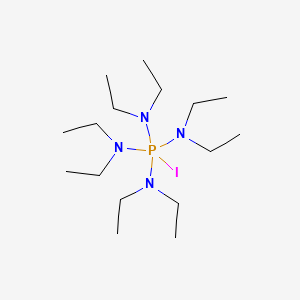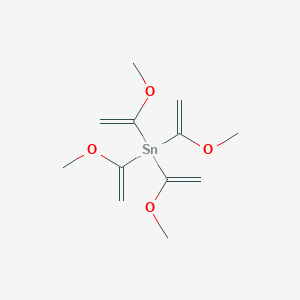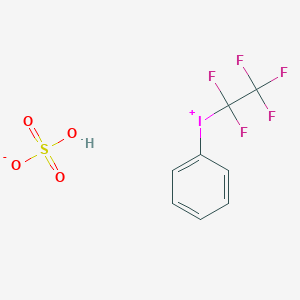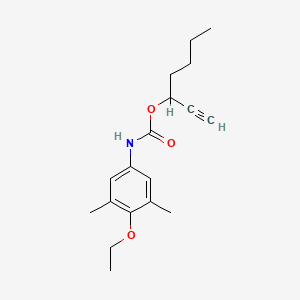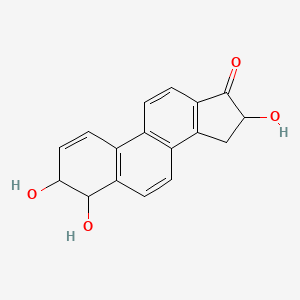
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclopenta(a)phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one typically involves multi-step organic reactions. The process often starts with the preparation of the cyclopenta(a)phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong oxidizing agents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxylation steps while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove hydroxyl groups or convert them into other functional groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,15-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one
- 3’,4’,5-Trihydroxy-3,6,7-trimethoxyflavone
Uniqueness
3,4,16-Trihydroxy-3,4,15,16-tetrahydrocyclopenta(a)phenanthren-17-one is unique due to its specific arrangement of hydroxyl groups and the cyclopenta(a)phenanthrene core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
82308-49-4 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3,4,16-trihydroxy-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O4/c18-14-6-5-9-8-1-4-12-13(7-15(19)17(12)21)10(8)2-3-11(9)16(14)20/h1-6,14-16,18-20H,7H2 |
Clé InChI |
UPIYSPSTRRFSDD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C1C3=C(C=C2)C4=C(C=C3)C(C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


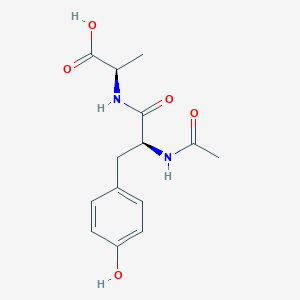


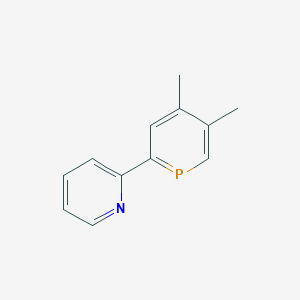
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

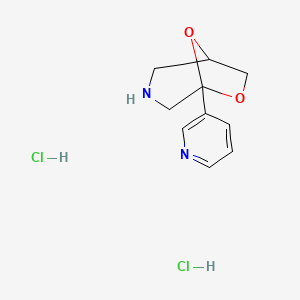

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
